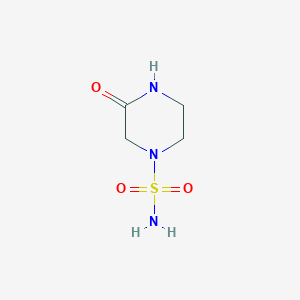

3-Oxopiperazine-1-sulfonamide

Description

Historical Context and Evolution of Piperazine- and Sulfonamide-Containing Chemical Entities in Academic Research

The history of piperazine- and sulfonamide-containing compounds in academic and industrial research represents two significant, and at times intersecting, streams of medicinal chemistry.

The era of sulfonamides, or "sulfa drugs," began with a landmark discovery in the 1930s. In 1932, at Bayer AG, a red dye named Prontosil was synthesized. wikipedia.org It was the Nobel laureate Gerhard Domagk who, in 1935, demonstrated its remarkable antibacterial activity in mice, a discovery for which he was awarded the Nobel Prize in Medicine in 1939. pharmacyconcepts.inopenaccesspub.org Subsequent research at the Pasteur Institute revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. openaccesspub.org This finding was pivotal, as it established that a relatively simple synthetic chemical could be systematically used to treat a range of bacterial infections, including those caused by streptococci. wikipedia.org This discovery predated the widespread use of penicillin and is credited with launching the modern era of antimicrobial chemotherapy. wikipedia.orgajchem-b.com The mechanism of action was later elucidated: sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. wikipedia.orgekb.eg Humans are unaffected because they obtain folic acid from their diet. wikipedia.org This initial breakthrough spurred the synthesis of thousands of sulfonamide derivatives, leading to compounds with improved efficacy and broader applications beyond antimicrobials, including diuretics, antidiabetic, and anticancer agents. wikipedia.orgekb.eg

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, has also long been recognized as a "privileged structure" in medicinal chemistry. mdpi.comrsc.org Its value lies in the ability of the two nitrogen atoms to improve the physicochemical properties of drug candidates, such as water solubility and bioavailability, by serving as hydrogen bond acceptors or donors. mdpi.com Piperazine and its derivatives have been explored for a vast array of therapeutic applications, demonstrating a broad biological spectrum that includes anticancer, antiviral, anti-inflammatory, antimalarial, and antipsychotic properties. mdpi.comresearchgate.net The incorporation of the piperazine moiety is a key feature in numerous blockbuster drugs, underscoring its importance in drug design. mdpi.comrsc.org

The logical evolution in medicinal chemistry has been the integration of these two powerful pharmacophores—sulfonamide and piperazine—into single molecular entities to explore novel biological activities. The combination leverages the versatile biological potential of the sulfonamide group with the favorable pharmacokinetic properties conferred by the piperazine ring.

| Milestone | Year | Significance |

| Synthesis of Prontosil | 1932 | The first sulfonamide drug was created at Bayer AG. wikipedia.org |

| Discovery of Prontosil's antibacterial action | 1935 | Gerhard Domagk demonstrated the in vivo efficacy against bacterial infections. openaccesspub.org |

| Identification of Sulfanilamide | 1936 | Ernest Fourneau discovered that Prontosil is a prodrug for the active agent sulfanilamide. openaccesspub.org |

| Development of Diverse Sulfonamides | 1938-1942 | New derivatives like sulfapyridine (B1682706) and sulfacetamide (B1682645) were developed for specific infections. openaccesspub.org |

| Recognition of Piperazine as a "Privileged Structure" | Late 20th Century | The piperazine ring became widely recognized for its utility in improving drug properties. mdpi.comrsc.org |

Significance of the 3-Oxopiperazine-1-sulfonamide Core in Contemporary Medicinal Chemistry Research

The this compound scaffold is a specific and sophisticated amalgamation of the piperazine and sulfonamide functionalities. The "3-oxo" group (a carbonyl group at the third position of the piperazine ring) introduces a lactam structure, which adds conformational rigidity and potential new hydrogen bonding interactions compared to a standard piperazine ring. This structural constraint can be crucial for achieving high-affinity binding to biological targets. The sulfonamide group, attached to one of the piperazine nitrogens, provides a key vector for interaction, often with the active sites of enzymes. ekb.eg

The significance of this core structure lies in its application as a versatile building block for creating targeted therapeutic agents across different disease areas. researchgate.net Research has shown that oxopiperazine derivatives are key components in molecules designed for various therapeutic purposes. For instance, the oxopiperazine core has been incorporated into molecules developed as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade, highlighting its potential in developing novel anticoagulants. mdpi.com

Furthermore, derivatives of oxopiperazine have been investigated for the treatment of pain and epilepsy. google.com These compounds are designed to modulate the activity of sodium and/or calcium ion channels, which are critical in the transmission of pain signals and in the neuronal hyperexcitability that characterizes epilepsy. google.com The rigid structure of the oxopiperazine ring can contribute to the specific conformations required to interact with these complex channel proteins. researchgate.netresearchgate.net

The 3-oxopiperazine scaffold is also utilized as a constrained peptide mimic. researchgate.net By incorporating this rigid ring system into peptide-like molecules, researchers can create more stable compounds that mimic the secondary structures of natural peptides (e.g., turns in a protein backbone), which is a key strategy for developing inhibitors of protein-protein interactions. researchgate.net

| Compound Class/Derivative | Therapeutic Area/Target | Significance of the Oxopiperazine Core |

| Factor Xa Inhibitors | Anticoagulation/Thrombosis | The core serves as a central scaffold for arranging substituents to bind effectively to the enzyme's active site. mdpi.com |

| Ion Channel Modulators | Pain, Epilepsy | The rigid structure is explored for specific interactions with Na+ and Ca2+ channels. google.com |

| Peptide Mimetics | General Drug Discovery | The conformationally restricted ring system is used to mimic peptide secondary structures to inhibit protein-protein interactions. researchgate.net |

| Glycoprotein IIb-IIIa Receptor Inhibitors | Antiplatelet Therapy | The related 2-oxopiperazine core has been used to develop potent inhibitors of platelet aggregation. acs.org |

Overview of Advanced Research Paradigms and Methodologies Applied to Related Chemical Scaffolds

The development of complex scaffolds like this compound is supported by a range of advanced research methodologies that accelerate drug discovery.

Computational and Structure-Based Drug Design: Molecular docking is a fundamental computational technique used to predict how a molecule, such as a sulfonamide derivative, binds to the active site of a target protein or enzyme. rsc.orgnih.gov This allows medicinal chemists to rationalize the structure-activity relationships (SAR) observed in a series of compounds and to design new molecules with potentially improved affinity and selectivity. mdpi.com For sulfonamide- and piperazine-based scaffolds, these computational studies help in understanding key interactions and can guide the optimization of lead compounds. rsc.orgnih.gov

Advanced Synthetic Methodologies: The structural diversity of piperazine-containing drugs has historically been limited, with most substitutions occurring at the nitrogen atoms. mdpi.comrsc.org Modern synthetic chemistry has introduced powerful methods like C-H functionalization, which allows for the direct attachment of substituents to the carbon atoms of the piperazine ring. mdpi.com This opens up previously unexplored chemical space, enabling the creation of more complex and three-dimensional structures that can lead to improved biological activity. rsc.org Other advanced methods include multicomponent reactions, which allow for the efficient, one-pot synthesis of complex scaffolds from simple starting materials. researchgate.net

Fragment-Based Drug Discovery (FBDD) and Molecular Hybridization: FBDD is a strategy where small chemical fragments are screened for weak binding to a biological target. Promising fragments are then grown or linked together to produce a more potent lead compound. The piperazine and sulfonamide moieties themselves can be considered valuable fragments. Molecular hybridization is a related concept where two or more pharmacophores from different drugs are combined into a single hybrid molecule to create a new compound with a modified or dual mode of action. nih.gov These strategies are instrumental in the rational design of novel inhibitors based on known active scaffolds. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target. acs.org This enables the identification of initial "hits" that can then be optimized through medicinal chemistry efforts. The development of parallel synthesis techniques allows for the rapid creation of libraries of related compounds, such as derivatives of the this compound core, for screening. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-oxopiperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O3S/c5-11(9,10)7-2-1-6-4(8)3-7/h1-3H2,(H,6,8)(H2,5,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBCOARFCGLSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

De Novo Synthesis Strategies for the 3-Oxopiperazine-1-sulfonamide Scaffold

De novo synthesis refers to the construction of the this compound core from basic, acyclic precursors. A variety of modern and classical synthetic techniques can be employed to achieve this, each offering distinct advantages in terms of efficiency, scalability, and substrate scope.

Classical approaches to the synthesis of piperazinone rings often rely on intramolecular cyclization and condensation reactions. A prominent strategy involves a tandem reductive amination-transamidation-cyclization sequence. Current time information in Merrimack County, US.nih.gov This method can be adapted for the this compound scaffold, typically starting with an N-sulfonated amino acid derivative.

The general approach involves the reaction of an N-sulfonated α-amino ester with an N-(2-oxoethyl)amide under reductive amination conditions. The resulting intermediate then undergoes a spontaneous or promoted intramolecular N,N'-acyl transfer, followed by cyclization to yield the desired 3-oxopiperazinone ring. The efficiency of the cyclization step can be influenced by the choice of solvent and the presence of an acid catalyst, with studies showing that acetic acid in acetonitrile (B52724) can effectively promote the transformation. rsc.org

Table 1: Key Steps in a Tandem Reductive Amination-Cyclization Approach

| Step | Description | Key Reagents/Conditions |

| 1. Reductive Amination | Coupling of an N-sulfonated α-amino ester with an N-(2-oxoethyl)amide. | Sodium triacetoxyborohydride (B8407120) (STAB) |

| 2. Transamidation | Intramolecular transfer of the acyl group. | Acetic acid in acetonitrile, reflux |

| 3. Cyclization | Ring closure to form the 3-oxopiperazinone scaffold. | Spontaneous following transamidation |

Solid-phase organic synthesis (SPOS) provides a powerful platform for the combinatorial synthesis of heterocyclic scaffolds, including the this compound core. This technique facilitates the rapid generation of compound libraries by anchoring building blocks to a polymer resin, allowing for the use of excess reagents and simplified purification through simple washing steps.

The synthesis of cyclic sulfonamides on a solid support has been successfully demonstrated. Current time information in Merrimack County, US. A common strategy involves anchoring an amino acid to a suitable resin (e.g., 2-chlorotrityl chloride resin). The peptide chain is then elongated, incorporating a precursor to the sulfonamide moiety. The cyclization can be performed either on-resin or after cleavage from the support. On-resin cyclization benefits from the "pseudo-dilution" effect, which favors intramolecular reactions over intermolecular polymerization. mdpi.com A ring-closing metathesis (RCM) approach has also been developed for the solid-phase synthesis of cyclic sulfonamides, where cyclization and cleavage from the resin occur simultaneously. nih.gov

Table 2: General Workflow for SPOS of this compound

| Step | Description | Common Reagents/Resins |

| 1. Anchoring | Attachment of the first building block (e.g., an N-protected amino acid) to the solid support. | 2-Chlorotrityl chloride resin, Wang resin |

| 2. Elongation | Sequential addition of subsequent building blocks, including the sulfonamide precursor. | Fmoc/tBu chemistry, DIC/HOBt coupling |

| 3. Cyclization | Formation of the piperazinone ring. | On-resin (e.g., using base) or post-cleavage |

| 4. Cleavage | Release of the final compound from the resin. | Trifluoroacetic acid (TFA) cocktail |

Modern synthetic chemistry offers powerful tools for ring construction through metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for forming the crucial C-N bonds required for the piperazinone ring. nih.govacs.org This reaction can be employed in an intramolecular fashion, where a linear precursor containing an aryl halide and a sulfonamide is cyclized using a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., X-Phos). researchgate.net This methodology is widely used in the synthesis of N-arylpiperazines and related drug scaffolds. acs.org

Another innovative approach is the palladium-catalyzed modular synthesis of piperazinones from propargyl carbonates and diamine components. nih.govmissouri.edu This method allows for the coupling of two carbons from the propargyl unit with a diamine, which can be a sulfonamide-containing precursor, to build the heterocyclic core with high regio- and stereochemical control. nih.gov Copper-catalyzed reactions also provide a viable route for both the synthesis of sulfonamides and for intramolecular cyclizations to form nitrogen-containing heterocycles. nih.govnih.gov

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. The application of microwave irradiation can dramatically reduce reaction times for the synthesis of sulfonamides and heterocyclic systems from hours to minutes. Current time information in Merrimack County, US.organic-chemistry.org

For the this compound scaffold, microwave energy can be applied to several key steps. The formation of the sulfonamide bond itself, often a slow process under conventional heating, can be achieved rapidly. One efficient method involves the direct reaction of sulfonic acids or their sodium salts with amines under microwave irradiation, avoiding the need for unstable sulfonyl chlorides. Current time information in Merrimack County, US.rsc.orgnih.gov Similarly, the cyclization step to form the piperazinone ring can be significantly accelerated. Reports on the synthesis of related structures like 2,5-piperazinediones and benzopiperazinones show that microwave irradiation can decrease reaction times from days to minutes compared to conventional heating, often with improved yields. researchgate.netacs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to Days | Minutes |

| Yield | Moderate to Good | Good to Excellent |

| Conditions | Often requires high temperatures | Efficient heating at target temperature |

| Side Products | More prevalent | Often reduced |

Derivatization and Functionalization Strategies of the this compound Core

Once the core scaffold is synthesized, its properties can be fine-tuned through derivatization. Functionalization of the sulfonamide moiety is a common strategy to explore structure-activity relationships (SAR) in drug discovery programs.

The hydrogen atom on the sulfonamide nitrogen is acidic and can be readily substituted through alkylation or acylation reactions. acs.org Selective functionalization at this position is generally achievable due to the higher acidity of the sulfonamide proton compared to the amide proton within the piperazinone ring.

N-Alkylation: Mono-N-alkylation of sulfonamides can be accomplished using various alkylating agents under basic conditions. A common method involves deprotonation of the sulfonamide with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). organic-chemistry.org The Mitsunobu reaction offers a powerful alternative for the alkylation of sulfonamides using primary or secondary alcohols. nih.govmissouri.edusigmaaldrich.com This reaction, mediated by a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD), proceeds under mild conditions and typically results in the inversion of stereochemistry at the alcohol carbon. missouri.edu

N-Acylation: The N-acylation of sulfonamides introduces a carbonyl group, forming N-acylsulfonamides, which are important motifs in many pharmaceutically active compounds. nih.gov This transformation is typically achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. researchgate.netresearchgate.net More modern and efficient methods utilize N-acylbenzotriazoles, which act as effective acyl transfer reagents under neutral or mildly basic conditions, providing high yields and simplifying product purification. semanticscholar.org

Table 4: Common Reagents for N-Functionalization of Sulfonamides

| Reaction | Reagent Class | Specific Examples | Base/Mediator |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | K₂CO₃, NaH, Cs₂CO₃ |

| Alcohols | Propan-2-ol, Phenylmethanol | PPh₃, DIAD/DEAD (Mitsunobu) | |

| N-Acylation | Acid Chlorides | Acetyl chloride, Benzoyl chloride | Pyridine, Triethylamine |

| Acid Anhydrides | Acetic anhydride, Benzoic anhydride | DMAP, Bi(OTf)₃ | |

| Acyl Transfer Reagents | N-Acylbenzotriazoles | NaH |

Introduction of Diverse Substituents on the Oxopiperazine Ring System

The functionalization of the this compound scaffold is critical for modulating its physicochemical properties and biological activity. The potency and specificity of these compounds are highly dependent on the nature, position, and chirality of their substituents. benjamin-bouvier.fr While many biologically active piperazine-containing molecules are substituted at the nitrogen atoms (N1 and N4), significant research has focused on introducing diversity at the carbon positions of the ring to explore new chemical space. rsc.org

Strategies for substitution can be categorized by the position on the oxopiperazine ring:

N-Substitution: The sulfonamide nitrogen (N1) is inherently substituted by the sulfonyl group. The other ring nitrogen (N4) is a common site for introducing diversity. This is often achieved through standard N-alkylation or N-arylation reactions. The electronic nature of N-substituents can significantly influence the reactivity and conformation of the ring system. For instance, the introduction of electron-withdrawing groups at the N-position has been shown to influence the rearrangement of N-acyliminium intermediates into enamides, a key step in the formation of certain unsaturated oxopiperazine systems. researchgate.net

C-Substitution: Introducing substituents at the carbon atoms (C2, C5, C6) of the oxopiperazine ring provides a route to a wide array of chiral derivatives. Alkylation at the C3 position (alpha to the carbonyl group) has been studied to understand the factors controlling stereoselectivity. benjamin-bouvier.fr A common synthetic route involves the nucleophilic substitution of a suitable precursor, such as a homochiral α-chloro acid, with a diamine to construct the ring with a pre-installed substituent. rsc.org This method allows for the incorporation of side chains derived from natural and unnatural α-amino acids. nih.gov

The following table summarizes key approaches for introducing substituents at various positions on the 2-oxopiperazine ring, a core component of the target molecule.

| Position | Substitution Method | Reagents/Conditions | Outcome |

| N4 | N-Alkylation / N-Arylation | Alkyl halides, Aryl halides with a suitable base or catalyst | Introduces a wide range of functional groups, modulating solubility and target interactions. rsc.org |

| C2 | Ring formation from substituted precursors | N,N′-dibenzylethylenediamine and a homochiral α-chloro acid. rsc.org | Creates chiral centers with defined stereochemistry. rsc.org |

| C3 | Stereoselective Alkylation | Enolate formation followed by reaction with an electrophile (e.g., methyl chloride). benjamin-bouvier.fr | Allows for the introduction of alkyl groups, with stereochemistry influenced by reaction conditions and substrate conformation. benjamin-bouvier.fr |

Quantum chemistry calculations have been employed to understand the origins of stereoselectivity in C3 alkylation, revealing that the facial discrimination is governed by a delicate balance between steric hindrance and the conformational control of the piperazine (B1678402) ring. benjamin-bouvier.fr

Combinatorial Library Synthesis for Structural Diversity Generation

Combinatorial chemistry provides a powerful platform for generating large, diverse libraries of this compound analogues for high-throughput screening. The goal is to systematically explore the structure-activity relationship by varying substituents around the core scaffold. A key strategy for this is solid-phase synthesis, which facilitates the multi-step construction of compounds and simplifies purification. nih.gov

One effective method is the "sub-monomer" approach, adapted for incorporating the oxopiperazine ring into peptoid-like oligomers. nih.govsemanticscholar.org This process involves a sequence of reactions on a solid support, such as:

Acylation of a resin-bound amine with a haloacetic acid (e.g., 2-bromoacetic acid).

Nucleophilic displacement of the halide by a primary amine, which introduces the first point of diversity.

Incorporation of the oxopiperazine unit using protected diaminoethane and chiral α-halo acids, which can introduce a second point of diversity and a rigidifying element into the molecule. nih.gov

This modular approach allows for the rapid creation of thousands of distinct compounds by using a diverse set of building blocks (sub-monomers) at each step. nih.gov For example, a library of approximately 18,000 compounds was synthesized using 12 primary amines, 5 amino acids (as sources of chiral α-halo acids), and 5 different types of α-halo acids. nih.gov

Another robust and modular synthetic route has been developed for the synthesis of tetra-substituted Δ⁵-2-oxopiperazines, which serve as mimics of the β-turn motif in proteins. researchgate.netresearchgate.net This solution-phase parallel synthesis often employs fluorous tag technology to aid in purification, allowing for the construction of pilot libraries with high average purity without the need for chromatography. researchgate.net A 140-membered library was successfully constructed using this method, demonstrating its utility for generating molecular diversity. researchgate.netresearchgate.net

The table below outlines a general scheme for the combinatorial synthesis of oxopiperazine-containing compounds.

| Step | Reaction | Building Blocks (Points of Diversity) | Purpose |

| 1 | Acylation | α-Halo acids (R¹ group) | Introduces the first variable substituent and sets up for amine displacement. |

| 2 | Nucleophilic Displacement | Primary amines (R² group) | Introduces the second variable substituent. nih.govrsc.org |

| 3 | Ring Formation/Elongation | Amino acids, Protected diaminoethane (R³ group) | Forms the oxopiperazine ring and allows for further chain extension, introducing more diversity. nih.gov |

This synthetic versatility is crucial for creating high-quality combinatorial libraries to identify novel bioactive compounds. nih.gov

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of single-enantiomer chiral drugs is a fundamental requirement in medicinal chemistry, as different enantiomers can have distinct pharmacological and toxicological profiles. rsc.org For this compound derivatives, chirality can arise from substituents on the carbon atoms of the piperazine ring. Therefore, developing enantioselective synthetic methods is of paramount importance.

Several strategies have been established to control the stereochemistry during the synthesis of substituted oxopiperazines:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a protected 2-oxopiperazine can be synthesized in good yield via the nucleophilic substitution of a homochiral α-chloroheptanoic acid with N,N′-dibenzylethylenediamine. rsc.org The chirality of the final product is directly derived from the chiral starting material.

Catalytic Asymmetric Synthesis: This method employs a chiral catalyst to induce enantioselectivity. Kokotos' group developed a catalytic asymmetric synthesis of 2-oxopiperazines that involves the mild catalytic asymmetric α-chlorination of an aldehyde, followed by oxidation to the corresponding α-chloro acid, which is then used in the ring-forming reaction. rsc.org

Substrate-Controlled Diastereoselective Reactions: In this strategy, an existing stereocenter in the molecule directs the stereochemical outcome of a subsequent reaction. The alkylation of 3-substituted-2-oxopiperazines has been shown to proceed with high stereoselectivity, yielding the exo product in a 98:2 ratio in the case of methylation. benjamin-bouvier.fr The stereochemical outcome is dictated by the conformational preferences of the enolate intermediate and the direction of electrophilic attack. benjamin-bouvier.fr

The following table presents an example of an enantioselective synthetic step.

| Reaction | Chiral Source | Key Transformation | Stereochemical Outcome |

| Catalytic Asymmetric α-Chlorination rsc.org | Chiral Amine Catalyst | α-chlorination of heptanal | Formation of homochiral α-chloroheptanoic acid after oxidation. |

| Stereoselective Alkylation benjamin-bouvier.fr | Pre-existing Stereocenter | Methylation of a 3-substituted-2-oxopiperazine enolate | Preferential formation of the exo diastereomer (98:2 ratio). |

These methodologies provide essential tools for accessing enantiomerically pure substituted this compound derivatives, enabling detailed investigation of their biological activities. rsc.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and conformational dynamics of 3-Oxopiperazine-1-sulfonamide in solution. Both ¹H and ¹³C NMR analyses provide critical data for mapping the molecular framework.

In a typical ¹H NMR spectrum of a related sulfonamide, proton signals for the sulfonamide –SO₂NH– group are often observed as a singlet in the range of δ 8.78–10.15 ppm. rsc.org The protons on the piperazine (B1678402) ring would be expected to show complex splitting patterns in the aliphatic region, influenced by their diastereotopic relationships and coupling with adjacent protons. For substituted piperazine derivatives, the NCH₂ protons can appear as broad singlets due to conformational exchange processes. nih.gov

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the amide group within the piperazine ring is anticipated to resonate at a characteristic downfield shift, typically around 169 ppm. rsc.org The carbon atoms of the piperazine ring would appear in the aliphatic region of the spectrum, with their specific chemical shifts being sensitive to the electronic environment and substitution. For instance, in some piperazine derivatives, the NCH₂ carbons can exhibit four broad signals, indicating complex conformational dynamics. nih.gov

Table 1: Predicted NMR Data for this compound

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| NMR | ¹H | ~8.8-10.2 | Singlet | –SO₂NH– proton |

| NMR | ¹H | Varies | Multiplets | Piperazine ring protons |

| NMR | ¹³C | ~169 | Singlet | Carbonyl carbon (C=O) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight and to deduce structural information from the fragmentation patterns of this compound. Using techniques like electrospray ionization (ESI), the molecule can be gently ionized to observe the protonated molecular ion [M+H]⁺.

The fragmentation of sulfonamides under tandem mass spectrometry (MS/MS) conditions often involves characteristic losses. nih.gov A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da). nih.gov For sulfonamides in general, cleavage of the sulfonamide bond is a typical fragmentation, which can lead to ions with m/z values of 156, 108, and 92. researchgate.net The piperazine ring itself can also undergo characteristic fragmentation, often involving cleavage of the C-N bonds within the ring, leading to common fragment ions at m/z 70 and 56 for some phenylpiperazines. xml-journal.net The specific fragmentation pattern of this compound would provide a unique fingerprint for its identification.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed Ion | Predicted m/z | Potential Fragment Ions (m/z) |

|---|

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

The sulfonamide group (–SO₂NH–) exhibits two prominent stretching vibrations: an asymmetric stretch typically in the range of 1320–1310 cm⁻¹ and a symmetric stretch between 1155–1143 cm⁻¹. rsc.org The amide functional group within the 3-oxopiperazine ring will show a strong carbonyl (C=O) stretching absorption, generally appearing in the region of 1670–1640 cm⁻¹. uc.edu Additionally, the N-H stretching vibration of the sulfonamide and the amide can be observed in the region of 3550–3060 cm⁻¹. uc.edu The presence of C-H bonds in the piperazine ring will result in stretching absorptions in the 3000–2850 cm⁻¹ range. uc.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide (SO₂) | Asymmetric Stretch | 1320–1310 | Strong |

| Sulfonamide (SO₂) | Symmetric Stretch | 1155–1143 | Strong |

| Amide (C=O) | Stretch | 1670–1640 | Strong |

| N-H (Sulfonamide/Amide) | Stretch | 3550–3060 | Medium-Strong |

X-ray Crystallography for Solid-State Structural and Conformational Analysis

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's three-dimensional conformation.

For a crystalline sample of this compound, single-crystal X-ray diffraction would elucidate the crystal system, space group, and unit cell parameters. For instance, a related functionalized piperazine derivative was found to crystallize in the monoclinic space group P2₁/n. nih.gov The analysis would also reveal intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing. The conformation of the piperazine ring, which can adopt chair, boat, or twist-boat forms, would be unambiguously determined.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The crystal lattice system. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | e.g., a=10.6, b=8.5, c=14.9 |

| α, β, γ (°) | Unit cell angles. | e.g., α=90, β=97, γ=90 |

| V (ų) | Volume of the unit cell. | e.g., 1325 |

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target receptor, such as a protein.

In the context of sulfonamide-containing compounds, molecular docking studies have been instrumental in elucidating their binding mechanisms to various biological targets. For instance, docking studies on 1,2,4-triazine (B1199460) sulfonamide derivatives have revealed key interactions with cancer-related proteins. These studies often show that the sulfonamide group's oxygen atoms form hydrogen bonds with crucial amino acid residues in the receptor's binding pocket. mdpi.com Similarly, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been docked into the active site of carbonic anhydrase IX, a cancer-associated protein, to predict their binding affinities. nih.gov

For a hypothetical docking study of 3-Oxopiperazine-1-sulfonamide with a target protein, the interactions would likely involve the sulfonamide group acting as a hydrogen bond acceptor and the oxopiperazine ring participating in various interactions, depending on the nature of the binding site. The results of such a study could be presented in a table summarizing the binding energies and key interacting residues.

Table 1: Representative Molecular Docking Results for this compound with a Hypothetical Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LYS-72, ARG-120, ASP-210 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 4 |

Note: The data in this table is illustrative and does not represent actual experimental results.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity.

QSAR studies have been successfully applied to various classes of sulfonamide and piperazine (B1678402) derivatives. For example, 2D-QSAR models have been developed for piperidine (B6355638) sulphonamide hydroxamic acid analogs as matrix metalloproteinase inhibitors, indicating that hydrophobic interactions play a crucial role in their activity. jetir.org For aryl sulfonamide derivatives acting as Mcl-1 inhibitors, 3D-QSAR models have been built to understand the influence of structure and chirality on inhibitory activity. qub.ac.uk

A pharmacophore model for a series of active this compound analogs would likely include features such as a hydrogen bond acceptor (from the sulfonamide and keto groups), a hydrogen bond donor (from the sulfonamide NH), and hydrophobic regions.

Table 2: Key Descriptors in a Hypothetical QSAR Model for this compound Analogs

| Descriptor | Type | Contribution to Activity |

| LogP | Hydrophobicity | Positive |

| Molecular Weight | Steric | Negative |

| Hydrogen Bond Acceptors | Electronic | Positive |

| Dipole Moment | Electronic | Positive |

Note: The data in this table is illustrative and does not represent a validated QSAR model.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Binding Energetics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In drug design, MD simulations are used to investigate the conformational changes of a ligand-receptor complex, the stability of binding, and to calculate binding free energies.

An MD simulation of this compound bound to a target protein would provide insights into the dynamic nature of their interaction. The simulation could reveal the stability of key hydrogen bonds and hydrophobic contacts identified in molecular docking studies.

Electronic Structure Calculations and Reactivity Index Analysis

Electronic structure calculations, based on quantum mechanics, are used to determine the electronic properties of molecules, such as their geometry, energy levels of molecular orbitals (HOMO and LUMO), and electrostatic potential. These properties can be used to understand the reactivity of a molecule and its potential to interact with a biological target.

Density Functional Theory (DFT) is a popular method for electronic structure calculations and has been applied to various sulfonamide derivatives. nih.govnih.gov Such calculations can provide insights into the distribution of electron density in this compound, highlighting regions that are more likely to engage in electrostatic interactions or hydrogen bonding. Reactivity indices, such as chemical hardness and softness, can also be calculated to predict the molecule's reactivity.

Table 3: Representative Electronic Properties of this compound from DFT Calculations

| Property | Value (Arbitrary Units) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and based on general expectations for similar molecules.

Bioisosteric Replacement and Scaffold Hopping Design Strategies

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. ctppc.org Scaffold hopping is a more drastic approach where the core structure (scaffold) of a molecule is replaced with a different scaffold while maintaining the same biological activity. blumberginstitute.org

The piperazine ring is a common scaffold in drug discovery, and various bioisosteres for this ring have been explored. enamine.netcambridgemedchemconsulting.com For this compound, bioisosteric replacement could involve substituting the oxopiperazine ring with other cyclic structures or replacing the sulfonamide group with other hydrogen-bonding moieties. Scaffold hopping could lead to the design of entirely new classes of compounds that retain the key pharmacophoric features of this compound. These strategies are often guided by the computational methods described in the preceding sections.

Table 4: Potential Bioisosteric Replacements for the 3-Oxopiperazine Moiety

| Original Moiety | Potential Bioisostere | Rationale |

| 3-Oxopiperazine | 3-Oxomorpholine | Maintain hydrogen bonding potential, alter basicity |

| 3-Oxopiperazine | Piperidin-2-one | Remove one nitrogen, alter solubility |

| 3-Oxopiperazine | 1,4-Diazepan-2-one | Ring expansion, explore larger conformational space |

Note: This table provides hypothetical examples of bioisosteric replacements.

In Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition Profiling and Mechanistic Elucidation

Derivatives of 3-oxopiperazine-1-sulfonamide have been investigated for their inhibitory potential against a range of enzymes implicated in various disease pathways. The core structure is frequently modified to achieve potency and selectivity for specific targets, leading to a broad spectrum of biological activity.

Carbonic Anhydrase (CA) Isozyme Inhibition Studies

The sulfonamide group is a classic zinc-binding group, making its derivatives potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes. Sulfonamide-based inhibitors function by the anionic sulfonamide moiety (SO₂NH⁻) coordinating directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion. This action disrupts the catalytic hydration of carbon dioxide to bicarbonate.

Derivatives incorporating the sulfonamide scaffold have been extensively tested against various human (h) CA isoforms. For instance, a series of novel sulfonamides synthesized by reacting aromatic sulfonamides with various anhydrides showed varied inhibition profiles against cytosolic isoforms hCA I and hCA II, and the transmembrane tumor-associated isoforms hCA IX and hCA XII. Inhibition constants (Ki) for these compounds ranged from the nanomolar to the micromolar scale, demonstrating that modifications to the scaffold can tune both potency and isoform selectivity. For example, certain 4-substituted pyridine-3-sulfonamides demonstrated preferential inhibition of the cancer-associated hCA IX and hCA XII over the ubiquitous hCA II. This selectivity is often pursued through a "tail approach," where moieties are added to the primary sulfonamide scaffold to exploit structural differences outside the conserved active site.

Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by Representative Sulfonamide Derivatives

| Compound Type | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) |

|---|---|---|---|---|

| Imide-based Sulfonamides | 49 nM - >10,000 nM | 2.4 nM - 4515 nM | 9.7 nM - 7766 nM | 14 nM - 316 nM |

| Aroylhydrazone-based Sulfonamides | 86.4 nM - 32.8 µM | 0.56 nM - 17.1 nM | 4.5 nM - 553 nM | 0.85 nM - 376 nM |

β-Secretase 1 (BACE1) Inhibition and Binding Mode Analysis

The inhibition of β-secretase 1 (BACE1), a key enzyme in the amyloid cascade pathway of Alzheimer's disease, is a significant therapeutic target. A series of BACE1 inhibitors incorporating a 2-oxopiperazine moiety as a novel ligand for the P1′ and P2′ positions of the enzyme's active site have been designed and synthesized. One such inhibitor, featuring an N-benzyl-2-oxopiperazinone structure, demonstrated potent BACE1 inhibitory activity with an inhibition constant (Ki) of 2 nM.

Table 2: BACE1 Inhibitory Activity of Representative Oxopiperazine-Based Compounds

| Compound | BACE1 Inhibition (Ki) | Cellular Activity (EC₅₀) |

|---|---|---|

| Inhibitor 5a (N-benzyl-2-oxopiperazinone) | 2 nM | 3.5 nM |

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Mechanisms

Sulfonamides are a foundational class of antimicrobial agents that target dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. These drugs act as competitive inhibitors by mimicking the structure of the natural DHPS substrate, para-aminobenzoic acid (PABA). By binding to the PABA active site, they prevent the synthesis of dihydropteroate, a precursor to folic acid, thereby halting bacterial growth and replication.

The catalytic reaction of DHPS proceeds via an SN1 mechanism. This involves the elimination of pyrophosphate from the substrate 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP), which forms a cationic pterin (B48896) intermediate (DHP⁺). This intermediate then reacts with PABA to form the final product. Sulfonamides competitively bind in the pocket normally occupied by PABA. Bacterial resistance to sulfonamides often arises from point mutations in the DHPS enzyme's active site, which reduce the binding affinity for the drug while still allowing PABA to bind.

Factor Xa (FXa) Inhibition and Coagulation Cascade Modulation

Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade, making it a prime target for anticoagulant therapies. Derivatives of 1-arylsulfonyl-3-piperazinone have been investigated as potent and selective FXa inhibitors. One compound, M55113 (4-[(6-Chloro-2-naphthalenyl)sulfonyl]-1-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazinone), was identified as a powerful inhibitor of FXa with an IC₅₀ value of 0.06 µM. This compound demonstrated high selectivity for FXa over other serine proteases like thrombin and trypsin.

Structural studies of related ketopiperazine inhibitors bound to FXa have revealed a unique "reverse" binding mode. Contrary to typical interactions where a basic group on the inhibitor occupies the S1 pocket of the enzyme, these compounds orient a neutral group, such as chlorothiophene, into the S1 pocket. The binding is anchored by a strong hydrogen bond between the Gly219 residue of FXa and the carbonyl oxygen of the inhibitor's piperazine (B1678402) ring. This unusual binding orientation offers new avenues for designing FXa inhibitors with improved properties.

Phosphodiesterase (PDE) Inhibition and Selectivity

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by degrading the second messengers cAMP and cGMP. Inhibition of specific PDE isozymes is a therapeutic strategy for a wide range of conditions, including cardiovascular diseases and inflammatory disorders. While specific studies on this compound as a PDE inhibitor are limited, related scaffolds have been explored. A patent has described tricyclic compounds, which can include an oxopiperazine core, as inhibitors of phosphodiesterases. The distinct expression patterns and functions of different PDE isozymes mean that selective inhibitors can provide targeted therapeutic effects with fewer side effects.

Other Enzyme Target Modulations (e.g., TACE, HDAC, PI3K/mTOR, AChE)

The versatile this compound framework has been adapted to inhibit other significant enzyme targets.

Tumor Necrosis Factor-α Converting Enzyme (TACE): TACE is a metalloproteinase involved in releasing the pro-inflammatory cytokine TNF-α. Piperazine-based hydroxamic acids have been developed as dual inhibitors of TACE and matrix metalloproteinase-13 (MMP-13). Additionally, thiomorpholine (B91149) sulfonamide hydroxamates have shown excellent in vitro potency against the isolated TACE enzyme.

Histone Deacetylase (HDAC): HDACs are key epigenetic regulators and are targets for cancer therapy. A novel series of piperazine-based sulfonamides has been synthesized, with one compound exhibiting potent HDAC inhibitory activity with an IC₅₀ value of 2.8 µM. These inhibitors typically feature a zinc-binding group, a linker, and a surface-recognition "cap" group, a model which the piperazine-sulfonamide scaffold can fit.

PI3K/mTOR: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is common in cancer. Dual inhibition of PI3K and mTOR is a strategy to overcome feedback activation of Akt signaling. Sulfonamide methoxypyridine derivatives have been synthesized as novel and potent PI3K/mTOR dual inhibitors, demonstrating the utility of the sulfonamide moiety in targeting these kinases.

Acetylcholinesterase (AChE): AChE inhibitors are used to treat the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. Hybrid molecules combining benzene (B151609) sulfonamide and piperazine have been investigated for their AChE inhibitory potential. The most effective compound from one study showed significant activity with an IC₅₀ of 1.003 mM. Other sulfonamides incorporating 1,3,5-triazine (B166579) motifs have also demonstrated potent inhibition of both AChE and butyrylcholinesterase (BChE).

Receptor Modulation and Antagonism/Agonism Studies

Research into the direct receptor modulation, antagonism, or agonism by compounds strictly identified as this compound is not extensively detailed in the current body of scientific literature. The broader class of sulfonamides is known to interact with a wide range of receptors; however, specific binding affinities and functional activities for the this compound core have not been fully elucidated. Future studies are required to characterize the receptor pharmacology of this specific chemical entity.

Antiproliferative and Anticancer Activity in Cell-Based Assays

Derivatives of the sulfonamide class have demonstrated significant antiproliferative and anticancer properties through various mechanisms of action. rug.nl These mechanisms include the disruption of microtubule assembly, induction of cell cycle arrest, and inhibition of carbonic anhydrase. rug.nl

Novel 1,3-oxazole sulfonamides have been shown to inhibit cancer cell growth, with particular efficacy against leukemia cell lines. nih.gov Certain halogenated and alkyl-substituted aniline (B41778) derivatives of these sulfonamides exhibit potent growth inhibition, with GI50 values in the submicromolar to nanomolar range. nih.gov Their mechanism is believed to involve binding to tubulin and inducing the depolymerization of microtubules. nih.gov

Similarly, pyrazolo[4,3-e]tetrazolo nih.govijpsonline.comijper.orgtriazine sulfonamides have been identified as a class of heterocyclic compounds with cytotoxic and proapoptotic activity against cancer cells. mdpi.com One novel 1,2,4-triazine (B1199460) sulfonamide derivative was shown to induce apoptosis in DLD-1 and HT-29 colon cancer cells through both intrinsic and extrinsic pathways. nih.gov This compound also decreased concentrations of sICAM-1, mTOR, and cathepsin B, while increasing Beclin-1 levels. nih.gov

Further studies on sulfonamides built on bicyclic scaffolds, such as 2-azabicyclo[2.2.1]heptane, have shown significant activity comparable to cisplatin (B142131) against lung (A549) and colon (LoVo) cancer cell lines. researchgate.net

| Compound Class | Cell Line(s) | Activity | Mechanism of Action |

| 1,3-Oxazole Sulfonamides | NCI-60 Panel (Leukemia) | GI50 values in low micromolar to nanomolar ranges nih.gov | Tubulin polymerization inhibition, microtubule depolymerization nih.gov |

| 1,2,4-Triazine Sulfonamide Derivative | DLD-1, HT-29 (Colon) | Induces apoptosis nih.gov | Intrinsic and extrinsic pathway activation; modulation of sICAM-1, mTOR, Beclin-1, Cathepsin B nih.gov |

| Bicyclic Azabicyclo-sulfonamides | A549 (Lung), LoVo (Colon) | IC50 values comparable to or lower than cisplatin researchgate.net | Not specified |

Antimicrobial Spectrum and Potency Evaluation (Antibacterial, Antifungal, Antiviral)

The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. gsconlinepress.com These compounds typically act as bacteriostatic agents by competitively inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in microorganisms. gsconlinepress.com

Antibacterial: Phenothiazine-3-sulphonamide derivatives have been synthesized and tested against a panel of pathogenic bacteria. In silico docking studies predicted good binding energies (-5.1 to -7.6 kcal/mol) against microbial protein targets. b-cdn.net Subsequent in vitro tests confirmed promising antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.0 to 3.5 mg/L against Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. b-cdn.net

Antifungal: The aforementioned phenothiazine-3-sulphonamide derivatives also demonstrated fungicidal activity against Aspergillus fumigatus, with MIC values within the 1.0 to 3.5 mg/L range. b-cdn.net

Antiviral: Certain sulfonamide derivatives containing a pyrone moiety have been investigated as inhibitors of HIV protease, demonstrating improved antiviral activity. ijpsonline.com

| Compound Class | Organism(s) | Assay | Results (MIC) |

| Phenothiazine-3-sulphonamides | S. aureus, S. pyogenes, E. coli, S. typhi | Agar Well Diffusion | 1.0 - 3.5 mg/L b-cdn.net |

| Phenothiazine-3-sulphonamides | Aspergillus fumigatus | Agar Well Diffusion | 1.0 - 3.5 mg/L b-cdn.net |

Antioxidant Activity Assessment and Free Radical Scavenging Mechanisms

Several studies have investigated the antioxidant potential of sulfonamide derivatives incorporating a piperazine moiety through various in vitro assays. nih.gov The primary mechanisms involve scavenging of free radicals and chelation of metal ions. nih.govnih.gov

Benzene sulfonamide-piperazine hybrids have been evaluated using multiple assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging, as well as FRAP (ferric reducing antioxidant power) and CUPRAC (cupric reducing antioxidant capacity). nih.gov Certain compounds within this class demonstrated high antioxidant capacity, in some cases exceeding that of standard references in FRAP and CUPRAC assays. nih.gov

Similarly, 1,3,5-triazine analogues incorporating aminobenzene sulfonamide and piperazine motifs were assessed for their ability to scavenge the ABTS cation radical. nih.govmdpi.com Several of these compounds exhibited potent and rapid radical scavenging activity, with some showing nearly double the percent inhibition compared to standards like Trolox and ascorbic acid after 60 minutes. nih.govmdpi.com Their EC50 values were found to be up to five times lower than those of the standards, indicating significant antioxidant potential. nih.govmdpi.com

| Compound Class | Assay | Key Findings |

| Benzene sulfonamide-piperazine hybrids | FRAP, CUPRAC | Higher antioxidant activity than references (IC50: 0.08 mM for FRAP, 0.21 mM for CUPRAC for best compound) nih.gov |

| 1,3,5-Triazine sulfonamide-piperazine analogues | ABTS | % Inhibition (73-87%) nearly twice that of Trolox (41%) nih.govmdpi.com |

| 1,3,5-Triazine sulfonamide-piperazine analogues | ABTS | EC50 values (17-28 µM) up to 5x lower than Trolox (178 µM) nih.govmdpi.com |

Investigation of Anti-inflammatory Pathways and Target Engagement

Sulfonamide-based compounds have been shown to modulate inflammatory processes through various pathways. nih.gov Some sulfonamide diuretics, for example, can influence the regulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor α (TNFα). nih.gov A key signaling pathway implicated in these effects is that mediated by nuclear factor kappa B (NF-κB), which is crucial for inflammasome activation. nih.gov

Additionally, some sulfonamide derivatives achieve anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) synthesis pathway. ijpsonline.com Incorporating a halogen atom at specific positions on the phenyl ring of the sulfonamide can increase this COX-2 selectivity, leading to potent anti-inflammatory action with reduced gastrointestinal toxicity. ijpsonline.com

Analysis of Other Biologically Relevant Activities

Derivatives of piperazine sulfonamide have been explored for a range of other therapeutic applications, including antidiabetic, antimalarial, and anticonvulsant activities.

Antidiabetic Activity: Piperazine sulphonamide derivatives have been designed as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in type 2 diabetes management. pensoft.net In one study, a lead compound showed 27.32% inhibition of DPP-4 at a 10µM concentration. pensoft.net Other novel sulfonamide derivatives have demonstrated inhibitory potential against α-glucosidase, with IC50 values more potent than the standard drug acarbose. nih.gov Certain compounds also significantly enhanced glucose uptake in cell-based assays, with EC50 values up to 27-fold more potent than berberine. nih.gov

Antimalarial Activity: A novel class of N-[(4-hydroxychroman-4-yl)methyl]-sulphonamide was found to block the transmission of the malaria parasite with nanomolar activity by targeting the vacuole membrane protein Pfs16. nih.gov Other studies on dipeptide-sulfonamides showed significant inhibition of the P. berghei parasite, comparable to the standard drug artemether-lumefantrine. nih.gov Furthermore, some sulfonamide derivatives have demonstrated potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum, with IC50 values in the low micromolar range (~1-2 µM). griffith.edu.au

Anticonvulsant Activity: The anticonvulsant potential of sulfonamide derivatives has been identified, with activity in standard preclinical models. science.gov The proposed pharmacophore for anticonvulsant action often includes a sulfonamide nucleus attached to a hydrophobic aryl ring and a hydrogen-binding domain. researchgate.net While specific data on this compound is limited, related structures like 3-sulfamoylmethyl-1,2-benzisoxazole have been shown to depress cortical seizure activity. nih.gov Another series of pyrrolidine-2,5-dione derivatives containing a piperazine linker demonstrated potent activity in the maximal electroshock (MES) and 6 Hz seizure tests, with a potential mechanism involving interaction with voltage-sensitive sodium and L-type calcium channels. mdpi.com

| Activity | Target/Model | Compound Class | Notable Results |

| Antidiabetic | DPP-4 Inhibition | Piperazine oxadiazole sulphonamides | 27.32% inhibition at 10µM pensoft.net |

| α-Glucosidase Inhibition | Phenyl sulfonamide derivatives | IC50 values of 19.39 - 25.57 µM nih.gov | |

| Antimalarial | P. falciparum (3D7, Dd2) | Glucoconjugate sulfonamides | IC50 values of ~1-2 µM griffith.edu.au |

| P. berghei | Dipeptide-sulfonamides | 79.89% parasite inhibition nih.gov | |

| Anticonvulsant | MES & 6 Hz tests | Pyrrolidine-2,5-dione-piperazine derivatives | ED50 of 68.30 mg/kg (MES test) mdpi.com |

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a significant class of therapeutic targets. ajwilsonresearch.comnih.gov The modulation of PPIs, either through inhibition or stabilization, is a key strategy in modern drug discovery. nih.gov Small molecules, peptides, and antibodies are being developed to target the large, often flat surfaces of PPI interfaces. nih.govmdpi.com

While the sulfonamide moiety is a versatile pharmacophore, there is currently limited specific research detailing the role of this compound or its direct derivatives as modulators of specific protein-protein interactions. The development of small molecules to control PPIs is a challenging field, but the structural features of piperazine-sulfonamides could potentially be adapted for this purpose, for instance, in targeting hub proteins like 14-3-3, which are involved in numerous signaling pathways. mdpi.com

Structure Activity Relationship Sar Studies of 3 Oxopiperazine 1 Sulfonamide Derivatives

Elucidation of the Impact of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of 3-oxopiperazine-1-sulfonamide derivatives are profoundly influenced by the nature and position of substituents on both the piperazine (B1678402) ring and any associated aromatic moieties. SAR studies on analogous piperazine sulfonamide compounds demonstrate that minor structural modifications can lead to significant changes in activity.

Substituents on an aryl ring attached to the sulfonamide group play a critical role. For instance, in a series of sulfonamide derivatives containing a piperidine (B6355638) moiety, the position of halogen substituents on a benzene (B151609) ring dramatically affected antibacterial potency against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) nih.gov. Substitution at the meta-position yielded superior activity compared to ortho- or para-positions nih.gov. Specifically, the 3-fluoro derivative showed greater potency against both Xoo and Xac than the 2-fluoro and 4-fluoro derivatives nih.gov.

Similarly, in a series of 1-benzhydryl-piperazine sulfonamide derivatives, substituents on the benzenesulfonyl group altered antimicrobial activity. The introduction of a 4-tert-butyl group resulted in a compound with notable activity against Bacillus subtilis and Bacillus cereus, whereas a 4-chloro substituent conferred activity against Staphylococcus aureus tandfonline.com.

Functionalization of the piperazine ring itself is another key determinant of biological activity. In the development of HIV-1 protease inhibitors based on a piperazine sulfonamide core, metabolic instability of the unsubstituted piperazine ring prompted investigation into methylation nih.gov. While introducing a methyl group at the 5-position was detrimental to potency, substitution at the 6-position was well-tolerated, yielding compounds with antiviral activity similar to the unsubstituted parent compound nih.gov. This highlights the sensitivity of the target's binding pocket to steric bulk at specific positions of the scaffold.

| Core Scaffold | Substituent (R) | Target/Organism | Activity (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| Aryl-SO₂-Piperidine | 2-Fluoro | X. oryzae pv. oryzae | 4.79 µg/mL | nih.gov |

| 3-Fluoro | X. oryzae pv. oryzae | 4.20 µg/mL | nih.gov | |

| 4-Fluoro | X. oryzae pv. oryzae | 4.69 µg/mL | nih.gov | |

| Piperazine-SO₂-Phenyl | Unsubstituted (Parent Cmpd. 7) | HIV-1 (Antiviral) | 13 nM | nih.gov |

| 5-Methyl (Cmpd. 18) | HIV-1 (Antiviral) | 1100 nM | nih.gov | |

| Piperazine-SO₂-Phenyl | 6-Methyl (Cmpd. 20) | HIV-1 (Antiviral) | 12 nM | nih.gov |

Identification of Critical Pharmacophoric Features for Optimal Target Interaction

A pharmacophore model defines the essential spatial arrangement of molecular features necessary for biological activity. For this compound derivatives, the key pharmacophoric features arise from the constituent parts: the sulfonamide group, the lactam within the oxopiperazine ring, and the nitrogen atoms of the piperazine core.

The sulfonamide moiety is a cornerstone of the pharmacophore. The two sulfonyl oxygens are strong hydrogen bond acceptors, while the sulfonamide N-H can act as a hydrogen bond donor. X-ray crystallography of a piperazine sulfonamide inhibitor bound to HIV-1 protease revealed that the sulfonamide group binds directly to the flap residues (Ile50A and Ile50B) of the enzyme, displacing a bridging water molecule that is critical for the binding of other inhibitor classes nih.gov. This direct hydrogen bonding interaction is a critical pharmacophoric element contributing to high potency.

Other key features include:

Hydrogen Bond Acceptors: In addition to the sulfonyl oxygens, the carbonyl oxygen of the lactam in the 3-oxopiperazine ring serves as another hydrogen bond acceptor.

Basic Nitrogen: The second nitrogen of the piperazine ring (at position 4) is typically basic and can be protonated at physiological pH. This provides a positive ionic feature or a hydrogen bond donor capability, which is often crucial for anchoring ligands into binding sites, such as the cation–π interactions observed between piperidine-containing inhibitors and Trp86 in acetylcholinesterase mdpi.com.

Hydrophobic Regions: Substituents attached to the piperazine ring or the sulfonamide group (e.g., aryl or alkyl groups) provide hydrophobic features that can interact with nonpolar pockets in the target protein, contributing significantly to binding affinity nih.gov. The piperazine ring itself is considered a privileged scaffold that can effectively arrange these pharmacophoric groups in the correct orientation for target interaction nih.gov.

A general pharmacophore model for a this compound derivative would therefore consist of a central scaffold with spatially defined vectors for hydrogen bond donors, hydrogen bond acceptors, and hydrophobic groups.

Systemic Bioisosteric Modifications and Their Effects on Activity Profiles

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a fundamental tool in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties tandfonline.com. In the context of this compound, several bioisosteric modifications can be considered, with the sulfonamide-for-carboxamide replacement being particularly relevant.

The sulfonamide group is a well-established non-classical bioisostere of the carboxylic acid group u-tokyo.ac.jp. While they share geometric and hydrogen-bonding properties, sulfonamides are significantly weaker acids (pKa ~9–10) compared to carboxylic acids (pKa ~4–5) tandfonline.com. This difference can profoundly affect a molecule's ionization state, membrane permeability, and binding interactions. In one notable example involving angiotensin II receptor antagonists, the replacement of a carboxylic acid with a sulfonamide group led to a threefold increase in inhibitory potency, with the IC₅₀ value dropping from 275 nM to 100 nM tandfonline.comzu.ac.ae. This enhancement demonstrates that in certain biological contexts, the specific electronic and hydrogen bonding characteristics of the sulfonamide are favored over the carboxylate.

Another direct bioisosteric comparison is the replacement of the sulfonamide with a carboxamide. A study on 1-benzhydryl-piperazine derivatives compared sulfonamide and carboxamide analogues directly tandfonline.com. While both classes of compounds were synthesized, the study focused on the antimicrobial activity of the sulfonamides, implying that this group might confer more favorable properties for that specific target class. The choice between a sulfonamide and a carboxamide can influence hydrogen bond donor/acceptor patterns, rotational freedom, and metabolic stability, leading to different activity profiles.

| Lead Compound Moiety | Bioisosteric Replacement | Target | Effect on Activity | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Sulfonamide | Angiotensin II Receptor | 3x increase in potency (IC₅₀: 275 nM → 100 nM) | tandfonline.comzu.ac.ae |

| Carboxylic Acid | Tetrazole | Angiotensin II Receptor | ~90x increase in potency (IC₅₀: 275 nM → 3 nM) | tandfonline.comzu.ac.ae |

| Sulfonamide | Carboxamide | Various Bacteria | Altered antimicrobial spectrum | tandfonline.com |

Design of Constrained Peptide Mimics Utilizing the Oxopiperazine Scaffold for Peptidomimetic Research

The rigid structure of the oxopiperazine ring makes it an excellent scaffold for peptidomimetic research, where the goal is to create small molecules that mimic the structure and function of peptides ebrary.net. Peptides often adopt specific secondary structures, such as β-turns, γ-turns, and α-helices, to interact with their biological targets. The oxopiperazine scaffold can be used to pre-organize amino acid side chains into conformations that replicate these structures, offering advantages such as improved stability against proteolytic degradation ebrary.net.

The oxopiperazine scaffold has been successfully employed to design mimics of α-helices, which are crucial mediators of protein-protein interactions (PPIs) acs.orggyrosproteintechnologies.com. In this approach, termed Oxopiperazine Helix Mimetics (OHMs), multiple oxopiperazine units are linked together. The side chains appended to the scaffold project from one face, mimicking the spatial arrangement of key "hotspot" residues on one face of an α-helix acs.org. This strategy has been used to design potent inhibitors of the p53/Mdm2 and HIF-1α/p300 PPIs, which are important targets in cancer therapy acs.org. The scaffold effectively positions mimics of key residues like Phe19, Trp23, and Leu26 of the p53 helix into the binding pockets of Mdm2 acs.org.

The scaffold has also been used to mimic smaller peptide turns. For example, 2-oxopiperazine derivatives were designed as mimetics of γ-turn constrained tripeptides and were incorporated into analogues of the tetrapeptide CCK-4 nih.gov. In this specific case, the conformational constraint imposed by the oxopiperazine ring led to a significant loss of binding affinity, suggesting that the bioactive conformation of CCK-4 at its receptor does not involve a γ-turn nih.gov. Although this resulted in less active compounds, the study successfully demonstrates the utility of the oxopiperazine scaffold as a tool to probe the conformational requirements of peptide-receptor binding. The facile synthesis of diverse oxopiperazine carboxylates further establishes their role as versatile templates for creating dipeptide mimics nih.gov.

Applications in Advanced Drug Discovery Research

Scaffold-Based Drug Design and Lead Optimization

The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to multiple biological targets with high affinity. The 3-oxopiperazine-1-sulfonamide core embodies the characteristics of such a scaffold. The piperazine (B1678402) ring is a common feature in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, and for its utility as a linker to introduce diverse substituents. nih.gov The sulfonamide group is a well-established pharmacophore known for its diverse biological activities, including antibacterial and carbonic anhydrase inhibition, and its ability to act as a hydrogen bond donor and acceptor. nih.gov

In scaffold-based drug design, the this compound core can serve as a rigid template upon which functional groups are strategically placed to optimize interactions with a specific biological target. The constrained conformation of the oxopiperazine ring reduces the entropic penalty upon binding, potentially leading to higher affinity ligands compared to more flexible acyclic analogs. nih.gov

Lead optimization is an iterative process aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a hit compound. creative-biolabs.comdanaher.com The this compound scaffold offers multiple vectors for chemical modification. For instance, the secondary amine within the piperazine ring can be functionalized to explore different chemical spaces and improve target engagement or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This strategic modification was successfully employed in the optimization of pyrazole sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase, where modifications to a core scaffold led to compounds with improved CNS penetration. nih.gov

| Compound | Modification (R-group) | Target Affinity (IC50, nM) | Aqueous Solubility (µg/mL) | Metabolic Stability (t1/2 in HLM, min) |

|---|---|---|---|---|

| Lead Compound | -H | 850 | 15 | <5 |

| Optimized Analog 1 | -CH2-Cyclopropyl | 120 | 55 | 28 |

| Optimized Analog 2 | -CH2-Pyridyl | 75 | 150 | 45 |

| Optimized Analog 3 | -C(O)-Morpholino | 95 | >200 | 62 |

This table illustrates a hypothetical lead optimization campaign where the initial lead compound, the unsubstituted this compound, is chemically modified at the piperazine nitrogen (R-group) to improve key drug-like properties. HLM = Human Liver Microsomes.

Fragment-Based Drug Design (FBDD) Strategies for Lead Generation

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying high-quality lead compounds. This approach involves screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. Promising fragments are then grown, linked, or optimized to produce a higher-affinity lead.

The this compound molecule is well-suited for inclusion in fragment libraries. It adheres to the "Rule of Three," a common guideline for fragment properties (Molecular Weight ≤ 300, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3). The sulfonamide group is a known zinc-binding group, making this fragment particularly interesting for screening against metalloenzymes like carbonic anhydrases or matrix metalloproteinases. nih.gov The exposed nitrogen atom on the piperazine ring provides a clear and synthetically tractable vector for fragment evolution, allowing chemists to "grow" the fragment into unoccupied pockets of the target's binding site. This strategy has been successfully applied in the discovery of novel inhibitors for various targets. nih.gov

| Property | "Rule of Three" Guideline | Value for this compound | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | ≤ 300 | ~193.2 | Yes |

| cLogP | ≤ 3 | ~ -1.5 | Yes |

| Hydrogen Bond Donors | ≤ 3 | 2 | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 3 | Yes |

| Rotatable Bonds | ≤ 3 | 1 | Yes |

This table compares the calculated physicochemical properties of this compound against the "Rule of Three," demonstrating its suitability as a fragment for FBDD screening.

High-Throughput Screening (HTS) of Combinatorial Libraries

High-Throughput Screening (HTS) allows for the rapid assessment of large numbers of compounds to identify active "hits" against a specific target. sbpdiscovery.org The this compound scaffold is an excellent starting point for the construction of combinatorial libraries due to its synthetic tractability. Using techniques like solid-phase synthesis, the piperazine nitrogen can be reacted with a wide array of commercially available building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides) to generate a large and diverse library of related compounds.

Research has shown that incorporating rigid ring systems like 2-oxopiperazine into peptoid-like oligomers is a viable strategy for creating high-quality combinatorial libraries with conformational constraints. nih.gov A similar approach using the this compound core would allow for the creation of libraries with significant structural diversity centered around a drug-like scaffold. These libraries can then be screened using automated HTS platforms to identify initial hits for further development. prf.org

| Scaffold | Building Block Set A (Acylating Agents) | Building Block Set B (Alkylating Agents) | Total Library Size |

|---|---|---|---|

| This compound | 100 different carboxylic acids | - | 100 compounds |

| - | 100 different aldehydes (via reductive amination) | 100 compounds | |

| 100 carboxylic acids | 100 aldehydes | 10,000 compounds (if both sites are functionalized) |

This table provides a simplified representation of how a combinatorial library can be generated from the this compound scaffold by reacting it with diverse sets of chemical building blocks to rapidly generate thousands of unique molecules for HTS campaigns.

Development of Chemical Probes for Novel Biological Target Validation

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study and validate its biological function in cells or organisms. bayer.com The this compound structure can serve as an excellent foundation for the development of such probes.

To function as a probe, the scaffold would be derivatized with additional functionalities. For example:

Fluorescent Probes: A fluorophore could be attached to the piperazine nitrogen, allowing for visualization of the target protein's localization and dynamics within a cell. Sulfonamide-containing naphthalimides have been successfully developed as fluorescent probes for tumor imaging. mdpi.com

Affinity-Based Probes: A photoreactive group or a bio-orthogonal handle (like an alkyne or azide) could be incorporated. This allows for covalent labeling of the target protein upon UV irradiation or subsequent "click" chemistry, enabling target identification from complex cellular lysates.

Biotinylated Probes: Attachment of a biotin tag would allow for the pulldown and enrichment of the target protein and its binding partners, facilitating proteomics-based studies.

The development of potent and selective probes based on this scaffold can help validate novel biological targets, a critical step in the early stages of drug discovery. nih.govmdpi.com For instance, sulfonamide-based fluorescent probes have been created to study GPR120, a target for metabolic diseases. nih.gov

Role in Advancing Rational Drug Design Methodologies